Cas no 953717-09-4 (2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid)

2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2,5-dimethyl-1-(2-pyridinylmethyl)-1H-Pyrrole-3-carboxylic acid
- 2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid
- NE24730
- 2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid
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- MDL: MFCD09733560
- インチ: 1S/C13H14N2O2/c1-9-7-12(13(16)17)10(2)15(9)8-11-5-3-4-6-14-11/h3-7H,8H2,1-2H3,(H,16,17)
- InChIKey: JUKMTKLRGDLEGF-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=C(C)N(CC2C=CC=CN=2)C=1C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 283
- トポロジー分子極性表面積: 55.1
2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-31774-0.1g |
2,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrole-3-carboxylic acid |
953717-09-4 | 95.0% | 0.1g |
$98.0 | 2025-02-20 | |
Enamine | EN300-31774-0.5g |
2,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrole-3-carboxylic acid |
953717-09-4 | 95.0% | 0.5g |
$271.0 | 2025-02-20 | |
TRC | D502983-25mg |
2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic Acid |
953717-09-4 | 25mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-31774-0.25g |
2,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrole-3-carboxylic acid |
953717-09-4 | 95.0% | 0.25g |
$142.0 | 2025-02-20 | |
TRC | D502983-250mg |
2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic Acid |
953717-09-4 | 250mg |
$ 320.00 | 2022-06-05 | ||
Enamine | EN300-31774-1.0g |
2,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrole-3-carboxylic acid |
953717-09-4 | 95.0% | 1.0g |
$371.0 | 2025-02-20 | |
Enamine | EN300-31774-10.0g |
2,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrole-3-carboxylic acid |
953717-09-4 | 95.0% | 10.0g |
$1593.0 | 2025-02-20 | |
Enamine | EN300-31774-5.0g |
2,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrole-3-carboxylic acid |
953717-09-4 | 95.0% | 5.0g |
$1075.0 | 2025-02-20 | |
1PlusChem | 1P019M34-1g |
2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid |
953717-09-4 | 95% | 1g |
$515.00 | 2025-03-03 | |
A2B Chem LLC | AV27344-5g |
2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid |
953717-09-4 | 95% | 5g |
$1167.00 | 2024-07-18 |
2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid 関連文献
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acidに関する追加情報
2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic Acid: A Comprehensive Overview
The compound 2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid (CAS No. 953717-09-4) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of heterocyclic compounds, specifically pyrroles, which are known for their aromaticity and versatility in chemical reactions. The structure of this molecule features a pyrrole ring substituted with methyl groups at positions 2 and 5, a pyridine ring attached via a methylene group at position 1, and a carboxylic acid group at position 3. These structural elements contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of pyrrole derivatives in drug discovery and material synthesis. The presence of the pyridine ring in 2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid introduces additional electronic effects, making it a promising candidate for applications in pharmaceuticals and advanced materials. For instance, researchers have explored the use of this compound as a building block for constructing bioactive molecules with potential anti-inflammatory or anticancer properties.
The synthesis of 2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid involves a multi-step process that combines organic synthesis techniques such as nucleophilic substitution, condensation reactions, and oxidation. The key intermediates include methyl-substituted pyrroles and pyridine derivatives, which are carefully manipulated to achieve the desired product. This synthesis pathway has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production.
One of the most exciting developments involving this compound is its application in the field of supramolecular chemistry. The carboxylic acid group in 2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid can act as a hydrogen bond donor or acceptor, enabling the formation of supramolecular assemblies with other functional molecules. These assemblies have potential applications in drug delivery systems and sensors due to their ability to respond dynamically to environmental changes.
In addition to its chemical applications, 2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid has also been studied for its electronic properties. The conjugated system formed by the pyrrole and pyridine rings allows for efficient electron delocalization, which is advantageous in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent research has demonstrated that incorporating this compound into polymer blends can enhance the device's efficiency by improving charge transport properties.
The biological activity of 2,5-Dimethyl-1-(pyridin-2-ylylmethlyl)-1H-pyrrole 3-carboxylic acid has also been a focal point of recent investigations. Studies have shown that this compound exhibits moderate anti-inflammatory activity by inhibiting cyclooxygenase enzymes. Furthermore, its ability to modulate cellular signaling pathways suggests potential applications in treating chronic inflammatory diseases such as arthritis or cardiovascular disorders.
From an environmental perspective, the synthesis and application of 2,5-Dimethyl 1 (pyridin 2 ylmethlyl) 1 H pyrrole 3 carboxylic acid have been evaluated for their sustainability. Researchers have developed greener synthesis routes using renewable feedstocks and catalytic processes to minimize waste and energy consumption. These advancements align with global efforts to promote eco-friendly chemical practices.
In conclusion, CAS No. 953717 09 4, or 2 5 Dimethyl 1 (pyridin 2 ylmethlyl) H pyrrole 3 carboxylic acid, represents a versatile molecule with diverse applications across multiple disciplines. Its unique structure enables it to serve as a valuable building block in drug discovery, materials science, and supramolecular chemistry. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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